The Discovery and Development of Phortress: A Technical Whitepaper
The Discovery and Development of Phortress: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phortress (NSC 710305) is a novel, experimental antitumor agent that has demonstrated potent and selective activity against a range of human carcinomas, particularly those of breast, ovarian, and renal origin. As a water-soluble prodrug, Phortress is converted in vivo to its active metabolite, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). The unique mechanism of action of Phortress distinguishes it from conventional chemotherapeutic agents. This mechanism is initiated by the binding of its active metabolite to the Arylhydrocarbon Receptor (AhR), leading to the induction of cytochrome P450 1A1 (CYP1A1). Subsequent metabolic activation by CYP1A1 within sensitive tumor cells generates reactive electrophilic species that form covalent DNA adducts, culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of Phortress, presenting key quantitative data, detailed experimental protocols, and visual representations of its core biological pathways and experimental workflows.
Introduction: The Emergence of a Novel Antitumor Benzothiazole
The development of Phortress originated from a research program focused on the discovery of novel antitumor agents with selective activity. The lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), was identified in 1995 and showed remarkable potency and selectivity against certain cancer cell lines. Further investigation into its mechanism revealed a unique pathway involving the Arylhydrocarbon Receptor (AhR) and metabolic activation by cytochrome P450 enzymes.
To enhance the therapeutic potential of the lead compound, medicinal chemistry efforts focused on overcoming limitations such as metabolic deactivation. This led to the synthesis of fluorinated analogues, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which demonstrated improved metabolic stability and potent, non-biphasic antiproliferative activity. To address the poor water solubility of 5F 203 for parenteral administration, a lysylamide prodrug strategy was employed, resulting in the creation of Phortress (the dihydrochloride salt of the lysylamide prodrug of 5F 203).[1][2][3] This strategic drug design endowed Phortress with favorable pharmaceutical properties while retaining the potent and selective antitumor activity of its parent compound.
Mechanism of Action: A Targeted Metabolic Activation Strategy
The antitumor activity of Phortress is contingent on a specific signaling pathway that is selectively activated in sensitive cancer cells. This targeted approach minimizes off-target toxicity, a common limitation of many conventional chemotherapies.
The Arylhydrocarbon Receptor (AhR) Signaling Pathway
The active metabolite of Phortress, 5F 203, is a high-affinity ligand for the Arylhydrocarbon Receptor (AhR).[4] The canonical AhR signaling pathway is central to the mechanism of action of Phortress. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding of 5F 203, the AhR complex translocates to the nucleus, where it dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, most notably CYP1A1, leading to its transcriptional activation.[5]
Caption: The Arylhydrocarbon Receptor (AhR) signaling pathway activated by 5F 203.
Metabolic Activation and DNA Adduct Formation
The induction of CYP1A1 is the pivotal step in the bioactivation of 5F 203. In sensitive tumor cells, the newly synthesized CYP1A1 enzyme metabolizes 5F 203 into highly reactive electrophilic species. These metabolites readily form covalent adducts with DNA, leading to single-strand breaks and DNA-protein cross-links. The accumulation of these DNA lesions triggers cell cycle arrest and ultimately induces apoptosis, resulting in the selective killing of cancer cells that express inducible CYP1A1.
Quantitative Preclinical Data
The preclinical evaluation of Phortress and its active metabolite, 5F 203, has generated a substantial body of quantitative data demonstrating its potency and selectivity.
In Vitro Cytotoxicity
The in vitro cytotoxic activity of Phortress and 5F 203 has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the selective potency of these compounds.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| MCF-7 | Breast | 5F 203 | < 1 | |
| MDA-MB-468 | Breast | 5F 203 | < 1 | |
| KM12 | Colorectal | 5F 203 | > 10 | |
| HCC2998 | Colorectal | 5F 203 | > 10 | |
| MRC-5 | Fibroblast (non-tumorigenic) | 5F 203 | > 50 | |
| IGROV-1 | Ovarian | Phortress | Nanomolar range | |
| MKN-45 | Gastric | 5F 203 | ≤ 0.09 | |
| AGS | Gastric | 5F 203 | ≤ 0.09 |
Preclinical Pharmacokinetics
Pharmacokinetic studies of Phortress have been conducted in rodent models to determine its distribution, metabolism, and excretion profile.
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Vd (L/kg) | Half-life (h) |
| Mouse | 10 mg/kg | IV | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Detailed quantitative pharmacokinetic parameters from a single comprehensive table were not available in the public literature. The preclinical toxicokinetic evaluation in mice at 10 mg/kg IV did not report accumulation in plasma. Further studies are required for a complete pharmacokinetic profile. A maximum tolerated dose of 10 mg/kg was established in mice.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used in the preclinical evaluation of Phortress.
Synthesis of Phortress
While a detailed, step-by-step protocol for the synthesis of Phortress (NSC 710305) is not publicly available, its synthesis can be inferred from the synthesis of its active component, 5F 203, and standard prodrug synthesis methodologies. The general approach involves the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) followed by its conjugation with a lysine derivative to form the lysylamide prodrug.
Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203):
The synthesis of 5F 203 and related benzothiazoles typically involves the condensation of a substituted 2-aminothiophenol with a substituted benzoic acid or benzaldehyde.
General Procedure for Lysylamide Prodrug Formation:
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Protection of Lysine: The amino groups of lysine are typically protected with suitable protecting groups (e.g., Boc, Cbz) to allow for selective reaction at the carboxyl group.
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Activation of the Carboxyl Group: The carboxyl group of the protected lysine is activated using a coupling agent (e.g., DCC, EDC) to facilitate amide bond formation.
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Coupling Reaction: The activated lysine derivative is reacted with 5F 203 to form the lysylamide conjugate.
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Deprotection: The protecting groups on the lysine moiety are removed under appropriate conditions to yield the final prodrug.
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Salt Formation: The final product is typically converted to a hydrochloride salt to improve its solubility and stability.
In Vitro Cytotoxicity Assay (MTS Assay)
The in vitro cytotoxicity of Phortress and 5F 203 is commonly assessed using a colorimetric MTS assay.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with a serial dilution of the test compound (Phortress or 5F 203) and incubated for a specified period (e.g., 72 hours).
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MTS Reagent Addition: Following incubation, the MTS reagent is added to each well.
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Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells.
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Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490-500 nm.
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Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined by non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with the test compound.
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Cell Seeding: A known number of cells are seeded into 6-well plates.
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Compound Treatment: The cells are exposed to the test compound for a defined period (e.g., 24 hours).
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Recovery: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.
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Fixation and Staining: The colonies are fixed with a mixture of methanol and acetic acid and then stained with crystal violet.
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Colony Counting: Colonies containing at least 50 cells are counted.
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Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, adjusted for plating efficiency.
Human Tumor Xenograft Model
In vivo efficacy is evaluated using immunodeficient mice bearing human tumor xenografts.
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Cell Implantation: Human cancer cells (e.g., MCF-7) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
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Tumor Growth: The tumors are allowed to grow to a palpable size.
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Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. Phortress is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a specified dosing schedule.
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Tumor Measurement: Tumor volume is measured periodically using calipers.
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Endpoint: The study is terminated when the tumors in the control group reach a maximum allowable size or after a predetermined treatment period.
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Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Caption: A representative experimental workflow for the preclinical evaluation of Phortress.
DNA Adduct Formation Assay
The formation of DNA adducts can be detected using techniques such as ³²P-postlabeling or mass spectrometry.
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Cell Treatment and DNA Isolation: Sensitive cancer cells are treated with the test compound. After treatment, genomic DNA is isolated and purified.
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DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
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³²P-Postlabeling: The adducted nucleotides are enriched and then radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.
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Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
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Detection and Quantification: The radioactive adduct spots on the TLC plates are detected by autoradiography and quantified using a phosphorimager.
Clinical Development and Future Perspectives
Phortress entered Phase I clinical trials in the United Kingdom in 2004 to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. However, the trial was stopped early, and a recommended dose for Phase II studies was not established. Despite this setback, the novel mechanism of action of Phortress and its selective cytotoxicity in preclinical models continue to make it and its underlying principles a subject of interest in oncology research.
Future research may focus on identifying predictive biomarkers of sensitivity to Phortress, such as the expression and inducibility of CYP1A1 in tumors. Additionally, the development of analogues with improved pharmacokinetic and pharmacodynamic properties could revive interest in this class of compounds. The targeted metabolic activation strategy employed by Phortress remains a promising approach for the development of selective anticancer therapies.
Conclusion
Phortress represents a rationally designed antitumor agent with a unique and highly selective mechanism of action. Its development from a lead benzothiazole to a water-soluble prodrug highlights the power of medicinal chemistry in optimizing drug properties. The preclinical data robustly support its mechanism of action, which is dependent on the AhR signaling pathway and metabolic activation by CYP1A1 in sensitive cancer cells. While its clinical development was halted, the in-depth understanding of its pharmacology provides a valuable foundation for the future design of targeted cancer therapies. The detailed experimental protocols and quantitative data presented in this whitepaper serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. Preclinical toxicokinetic evaluation of phortress [2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride] in two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
